molecular formula C23H26N4O B2385254 (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1105215-49-3

(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2385254
M. Wt: 374.488
InChI Key: OLYLYYUIRHRXDO-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Crystal Structure Studies :

    • The study of crystal structures of compounds similar to (4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone reveals insights into the molecular arrangements and interactions. For example, the crystal structure of a related compound showed specific dihedral angles between benzene and piperidine rings, highlighting the importance of intermolecular hydrogen bonds in the formation of molecular chains (Revathi et al., 2015).
  • Chemical Synthesis and Rearrangements :

    • Research has focused on synthesizing various derivatives of related compounds, demonstrating the versatility of these molecules in chemical synthesis. For instance, a study described the synthesis of phenyl-(4-phenylpiperidin-4-yl)methanones, starting from 4-benzhydrylidenepiperidines, using a CAN-mediated rearrangement (Chang et al., 2006).
  • Endocannabinoid Hydrolases Inhibition :

    • A series of compounds including (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones were prepared and tested for their inhibitory activity on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This research provides insights into the potential therapeutic applications of these compounds in manipulating endocannabinoid signaling (Morera et al., 2012).
  • Antimicrobial and Anticonvulsant Activities :

    • Novel compounds, including some triazole derivatives, were synthesized and evaluated for their antimicrobial and anticonvulsant activities. This research contributes to the understanding of the potential biomedical applications of these compounds (Rajasekaran et al., 2006).
  • Catalytic Applications :

    • Research on compounds with triazolyl methanone frameworks has shown their potential as catalysts in various chemical reactions. For instance, a study highlighted the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-17-8-9-21(14-18(17)2)27-16-22(24-25-27)23(28)26-12-10-20(11-13-26)15-19-6-4-3-5-7-19/h3-9,14,16,20H,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYLYYUIRHRXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-benzylpiperidin-1-yl)(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methanone

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